4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]morpholine
Overview
Description
4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]morpholine is a heterocyclic compound featuring a morpholine ring and an oxadiazole moiety. The presence of the 1,2,4-oxadiazole ring is significant due to its bioisosteric properties and wide range of biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Scientific Research Applications
4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as fluorescent dyes and sensors.
Future Directions
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They are also known to interact with various enzymes and receptors, which could potentially be their targets .
Mode of Action
It’s known that 1,2,4-oxadiazoles can interact with their targets in various ways, often leading to inhibition or modulation of the target’s function . For instance, some 1,2,4-oxadiazoles have been found to inhibit Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the diverse biological activities of 1,2,4-oxadiazoles, it’s likely that multiple pathways could be affected .
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .
Result of Action
Given the diverse biological activities of 1,2,4-oxadiazoles, it’s likely that this compound could have multiple effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]morpholine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce reduced oxadiazole derivatives .
Comparison with Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness: 4-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzoyl]morpholine is unique due to its specific combination of the morpholine and oxadiazole moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
morpholin-4-yl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(22-10-12-24-13-11-22)16-9-5-4-8-15(16)18-20-17(21-25-18)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUPMRNIFGBCHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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